![molecular formula C26H30N2O6 B2679227 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid CAS No. 2171516-04-2](/img/structure/B2679227.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. It also contains a carboxylic acid group and an isobutyl carbonyl group .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the diazepane ring. The Fmoc group is likely to contribute significant steric bulk .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, such as with piperidine or DBU . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with Fmoc groups tend to be solid at room temperature .Applications De Recherche Scientifique
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is utilized for protecting hydroxy-groups in various chemical syntheses. This protection is particularly efficient as the Fmoc group can be removed conveniently while other base-labile protecting groups remain intact. This application is crucial in the synthesis of complex molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Synthesis of Carbene Complexes
In another study, 9-diazo-9H-fluorene reacts with specific chromium complexes to yield novel tricyclic Fischer-type carbene complexes. These complexes, in turn, undergo a process called benzannulation, demonstrating the compound's utility in creating intricate chemical structures (Dötz & Pfeiffer, 1996).
Solid-Phase Synthesis of Hydroxamic Acids
The N-fluoren-9-ylmethoxycarbonyl group is also essential in the solid-phase synthesis of hydroxamic acids. This method involves a highly efficient condensation process, which is beneficial for creating diverse N-substituted hydroxamic acids, showcasing the compound's versatility in synthesizing biologically relevant molecules (Mellor & Chan, 1997).
Applications in Molecular Crystallography
The compound has been studied in molecular crystallography, where its structural conformation and hydrogen bonding patterns were analyzed. Such studies are essential for understanding the molecular properties that could influence its behavior in various chemical reactions (Coté, Lalancette, & Thompson, 1996).
Photolysis Studies
Photolysis studies of related fluorenyl compounds have provided insights into transient species formation and reaction mechanisms, which are significant for understanding chemical kinetics and dynamics in photochemical processes (Andraos, Chiang, Kresge, & Popik, 1997).
Synthesis of Rho–Kinase Inhibitor Intermediate
The compound has been used in the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, demonstrating its application in medicinal chemistry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Synthesis of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones
This compound is also instrumental in the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones, showcasing its application in the preparation of amino acid derivatives with potential applications in peptide synthesis and drug development (Siciliano, De Marco, Guidi, Spinella, & Liguori, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-8-14-28(22(15-27)23(29)30)25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHNPVQWONTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate](/img/structure/B2679150.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)
![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2679153.png)
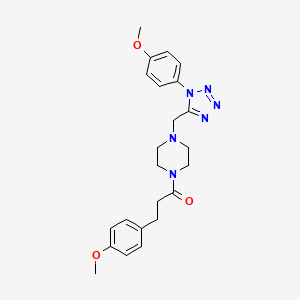
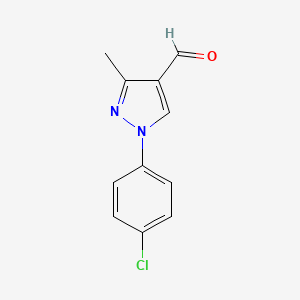

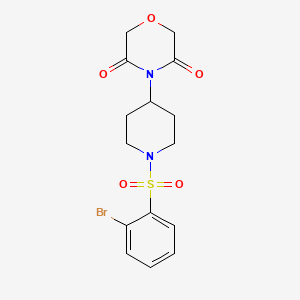
![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)
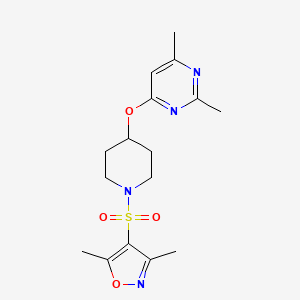

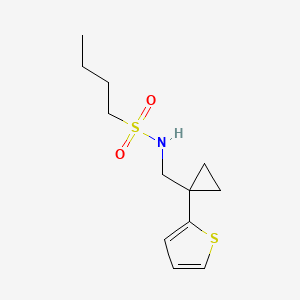
![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)